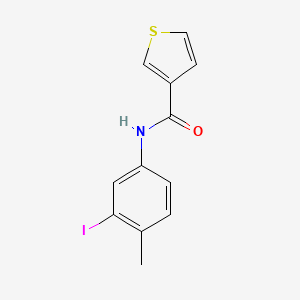

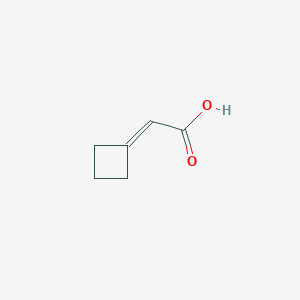

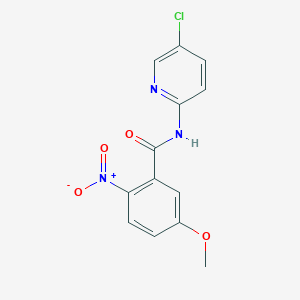

6-(丙烷-2-基)吡啶-2-羧酸

货号 B1358173

CAS 编号:

337904-77-5

分子量: 165.19 g/mol

InChI 键: KDGOODJXLHNGMS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

6-(Propan-2-yl)pyridine-2-carboxylic acid, also known as Ipriflavone, is a synthetic isoflavone that has gained attention for its potential health benefits. It was first synthesized in 1966 and has since been studied for its effects on bone health, cognitive function, and cancer prevention. In

科学研究应用

1. 合成与结构分析

- 立体选择性还原四烯基化:6-(丙烷-2-基)吡啶-2-羧酸与三烯丙基硼烷发生立体选择性还原四烯基化,产生具有复杂四氢吡啶的产物,在有机合成中具有潜在应用 (Bubnov 等人,1998 年)。

- 形成铜(II) 配合物:用于合成光学纯的 6-(1,3-恶唑啉-2-基)吡啶-2-羧酸盐,形成与 Cu(II) 离子的稳定配合物。这些配合物具有催化应用,并已使用 X 射线衍射进行了表征 (Drabina 等人,2010 年)。

2. 催化和化学反应性

- 氧化反应中的催化:该化合物在基于锰的氧化催化中发挥了意想不到的作用,在其中它在原位分解为吡啶-2-羧酸,有助于催化活性 (Pijper 等人,2010 年)。

- 高效合成吡啶-2(1H)-酮:用于合成 6-氨基取代的吡啶-2(1H)-酮,显示出其在新型有机化合物开发中的重要性 (Schirok 等人,2005 年)。

3. 材料科学与超分子化学

- 超分子结构的形成:与其他化合物结合后,它有助于形成具有显着 π-π 堆叠相互作用的复杂结构,这在超分子化学的研究中至关重要 (Aghabozorg 等人,2008 年)。

4. 生物和制药应用

- 抗菌和抗氧化活性:由涉及 6-(丙烷-2-基)吡啶-2-羧酸的反应合成的化合物显示出中度的抗真菌活性,突出了其在抗菌和抗真菌应用中的潜力 (Rusnac 等人,2020 年)。

属性

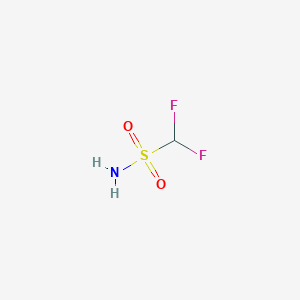

IUPAC Name |

6-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGOODJXLHNGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621296 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337904-77-5 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (15 mL) was added to a solution of 6-isopropylpicolinonitrile (example 85, step c) (1.23 g) in methanol (30 mL). The resulting mixture was heated at reflux for 17 h and allowed to cool to RT. The mixture was cautiously poured into sodium hydroxide solution (10M, 50 mL) and stirred at RT overnight. The reaction was concentrated and the pH adjusted to 5 using 2M HCl solution. The aqeuous mixture was extracted with chloroform (3×100 mL). The organic solutions were combined, washed with brine (100 mL), dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 0.94 g.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

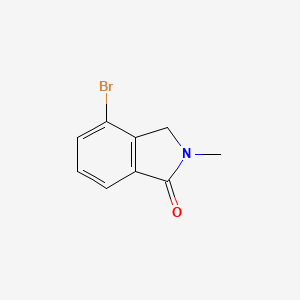

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)